2-[1-[[1-Oxo-6-(trifluoromethyl)isoquinolin-2-yl]methyl]cyclopropyl]acetonitrile
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Overview
Description
2-[1-[[1-Oxo-6-(trifluoromethyl)isoquinolin-2-yl]methyl]cyclopropyl]acetonitrile is a complex organic compound characterized by its trifluoromethyl group and isoquinoline structure
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the cyclization of an isoquinoline derivative followed by the introduction of the trifluoromethyl group and subsequent functionalization to yield the final product. Key steps may include Friedel-Crafts acylation, cyclopropanation, and nitrile formation under controlled conditions. Solvents like dichloromethane and reagents such as trifluoromethyl iodide and sodium cyanide are often used.
Industrial Production Methods
The industrial production of this compound, if scaled, would involve optimizing these reactions to achieve high yields and purity. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, play a vital role. Additionally, the use of automated reactors and continuous flow chemistry might enhance efficiency and scalability.
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, typically forming corresponding oxo-derivatives.
Reduction: : Reduction can transform certain functional groups within the molecule, potentially yielding amines or alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, allowing for further modification of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Various halides or nucleophiles under mild to moderate conditions.
Major Products Formed
Products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce secondary amines.
Scientific Research Applications
In chemistry , 2-[1-[[1-Oxo-6-(trifluoromethyl)isoquinolin-2-yl]methyl]cyclopropyl]acetonitrile serves as a building block for more complex molecules. In biology , it may be investigated for its potential as a bioactive compound, possibly exhibiting anti-inflammatory or anticancer properties. In medicine , derivatives might be developed as pharmaceutical agents targeting specific pathways or receptors. In industry , it could be utilized in the development of new materials or catalysts due to its stable yet reactive nature.
Mechanism of Action
This compound's mechanism of action is largely determined by its molecular structure. Its isoquinoline moiety may interact with specific biological targets such as enzymes or receptors. The trifluoromethyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets. Pathways involved might include modulation of signal transduction or inhibition of specific enzymes critical to disease progression.
Comparison with Similar Compounds
Compared to other isoquinoline or trifluoromethylated compounds, 2-[1-[[1-Oxo-6-(trifluoromethyl)isoquinolin-2-yl]methyl]cyclopropyl]acetonitrile stands out due to its unique cyclopropyl acetonitrile group, which can confer additional stability and reactivity. Similar compounds might include:
2-(1-Oxo-6-(trifluoromethyl)isoquinolin-2-yl)acetonitrile
1-(1-Oxo-6-(trifluoromethyl)isoquinolin-2-yl)ethane
Trifluoromethyl-substituted isoquinolines
Their differences and similarities might be highlighted in terms of reactivity, stability, and applications, with the specific cyclopropyl group potentially offering unique advantages in certain reactions or applications.
And there you have it—a thorough examination of this fascinating compound!
Properties
IUPAC Name |
2-[1-[[1-oxo-6-(trifluoromethyl)isoquinolin-2-yl]methyl]cyclopropyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-1-2-13-11(9-12)3-8-21(14(13)22)10-15(4-5-15)6-7-20/h1-3,8-9H,4-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLVHZJBOVXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CN2C=CC3=C(C2=O)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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